(4-Chlorofuran-2-yl)methanol

Description

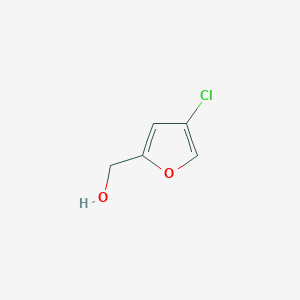

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-chlorofuran-2-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClO2/c6-4-1-5(2-7)8-3-4/h1,3,7H,2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGECSURURFTXGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC=C1Cl)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1399652-62-0 | |

| Record name | (4-chlorofuran-2-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformation Pathways of 4 Chlorofuran 2 Yl Methanol

Reactions Involving the Hydroxymethyl Functional Group

The primary alcohol functionality in (4-chlorofuran-2-yl)methanol is a key site for various chemical transformations, including oxidation, derivatization, and substitution reactions.

The primary alcohol group of this compound can be oxidized to yield either the corresponding aldehyde, (4-chlorofuran-2-yl)carbaldehyde, or the carboxylic acid, 4-chlorofuran-2-carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. passmyexams.co.uklibretexts.org

Mild oxidizing agents are employed to achieve the partial oxidation to the aldehyde. Reagents such as pyridinium (B92312) chlorochromate (PCC) are effective for this transformation, preventing over-oxidation to the carboxylic acid. libretexts.org Another modern and often preferred reagent for this conversion is the Dess-Martin periodinane (DMP), which offers advantages like higher yields and milder, non-acidic reaction conditions. libretexts.org To favor the formation of the aldehyde, an excess of the alcohol can be used, and the aldehyde can be distilled off as it forms to prevent further oxidation. libretexts.org

For the complete oxidation to the carboxylic acid, stronger oxidizing agents are required. A common method involves heating the alcohol under reflux with an excess of an oxidizing agent like potassium dichromate in an acidic medium. libretexts.org Other oxidizing agents capable of this transformation include potassium permanganate (B83412). smolecule.com The reaction proceeds through the intermediate aldehyde, which is further oxidized under these conditions. libretexts.org

| Product | Reagent(s) | Reaction Conditions |

|---|---|---|

| (4-Chlorofuran-2-yl)carbaldehyde | Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) | Mild conditions, often in a non-aqueous solvent like dichloromethane. |

| 4-Chlorofuran-2-carboxylic acid | Potassium dichromate (K₂Cr₂O₇) / H₂SO₄ or Potassium permanganate (KMnO₄) | Heating under reflux with excess oxidizing agent. |

The hydroxyl group of this compound can be readily derivatized to form esters and ethers, which are important transformations in organic synthesis.

Esterification is typically achieved by reacting the alcohol with a carboxylic acid or its more reactive derivatives, such as acyl chlorides or acid anhydrides. The direct reaction with a carboxylic acid requires an acid catalyst, usually concentrated sulfuric acid, and heating. chemguide.co.uk A more vigorous and often higher-yielding method involves the reaction with an acyl chloride at room temperature, which produces the ester and hydrogen chloride gas. chemguide.co.uksavemyexams.comchemistrystudent.comchemguide.co.uk Alternatively, acid anhydrides can be used, which react more slowly than acyl chlorides and may require warming. chemguide.co.ukgoogle.com

Etherification can be accomplished through various methods. For instance, the etherification of furfuryl alcohol derivatives can be achieved by reaction with alkyl or aryl halides in the presence of a phase transfer catalyst. wikipedia.orgatamanchemicals.com Another strategy is the reductive etherification of the corresponding aldehyde in the presence of an alcohol and a suitable catalyst. researchgate.netmdpi.com Direct etherification of the alcohol is also possible using an acid catalyst. researchgate.net

| Reaction Type | Reactant | General Product |

|---|---|---|

| Esterification | Carboxylic acid / Acid catalyst | (4-Chlorofuran-2-yl)methyl ester |

| Esterification | Acyl chloride | (4-Chlorofuran-2-yl)methyl ester |

| Esterification | Acid anhydride | (4-Chlorofuran-2-yl)methyl ester |

| Etherification | Alkyl halide / Base | (4-Chlorofuran-2-yl)methyl ether |

The hydroxymethyl group itself is a poor leaving group (OH-). Therefore, for nucleophilic substitution to occur, it must first be converted into a better leaving group. This can be achieved by protonation of the hydroxyl group under acidic conditions, followed by the departure of a water molecule to form a carbocation. This carbocation is then attacked by a nucleophile. researchgate.net For example, reaction with a hydrogen halide (HX) can lead to the formation of the corresponding (4-chlorofuran-2-yl)methyl halide. Another approach involves the conversion of the alcohol into a sulfonate ester (e.g., tosylate or mesylate), which are excellent leaving groups and can be readily displaced by a wide range of nucleophiles.

Derivatization via Hydroxyl Functionalization (e.g., Esterification, Etherification)

Reactions at the Furan (B31954) Ring System

The furan ring in this compound is an electron-rich aromatic system, making it susceptible to electrophilic attack. The presence of the chloro and hydroxymethyl substituents influences the regioselectivity of these reactions. Nucleophilic substitution at the ring, particularly the displacement of the chlorine atom, is also a possible transformation.

The furan ring is generally more reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609). rahacollege.co.in The outcome of EAS on the this compound ring is directed by the electronic effects of the existing substituents. The hydroxymethyl group (-CH₂OH) is a weak activating group and is ortho-, para-directing. In the furan ring, this corresponds to directing incoming electrophiles to the C3 and C5 positions. The chlorine atom is a deactivating group but is also ortho-, para-directing due to its lone pairs being able to stabilize the intermediate carbocation through resonance. libretexts.org

Given the positions of the substituents in this compound (hydroxymethyl at C2 and chloro at C4), the directing effects of both groups need to be considered. The C5 position is activated by the para-directing effect of the hydroxymethyl group. The C3 position is activated by the ortho-directing effect of the hydroxymethyl group and the ortho-directing effect of the chloro group. The C5 position is generally the most reactive site in 2-substituted furans for electrophilic attack. Therefore, electrophilic substitution is most likely to occur at the C5 position, and to a lesser extent at the C3 position. Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. wikipedia.org

| Position | Influence of -CH₂OH (at C2) | Influence of -Cl (at C4) | Predicted Outcome |

|---|---|---|---|

| C3 | Activating (ortho) | Deactivating but ortho-directing | Possible site of substitution |

| C5 | Activating (para) | - | Most likely site of substitution |

Nucleophilic aromatic substitution (SNA) on an unactivated aryl halide is generally difficult. However, it can proceed under harsh conditions or if the ring is activated by strongly electron-withdrawing groups at the ortho and/or para positions. pressbooks.pubmasterorganicchemistry.com In this compound, the hydroxymethyl group is weakly activating, and there are no strong electron-withdrawing groups on the ring to facilitate an addition-elimination (SNA) mechanism for chlorine displacement. Therefore, direct nucleophilic displacement of the chlorine atom by common nucleophiles under standard conditions is expected to be challenging. However, reactions with very strong nucleophiles, such as organolithium reagents or under metal-catalyzed conditions, might lead to substitution. For instance, reactions involving pyridines, especially chloropyridines, with nucleophiles like amines can occur, often requiring heat. youtube.com

Cycloaddition Reactions (e.g., Diels-Alder)

This compound, as a substituted furan, can participate in cycloaddition reactions, most notably the Diels-Alder reaction, where the furan ring acts as the diene component. The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of six-membered rings. sigmaaldrich.comlibretexts.org The reactivity of the furan ring in these [4+2] cycloaddition reactions is influenced by its aromatic character and the nature of its substituents. rsc.orgnih.gov Furan is less reactive than non-aromatic dienes, and the reactions are often reversible. rsc.orgnih.gov

The presence of substituents on the furan ring, such as the chloro and hydroxymethyl groups in this compound, significantly modulates the reactivity and selectivity of the Diels-Alder reaction. rsc.org Electron-donating groups on the furan ring generally increase reactivity, while electron-withdrawing groups decrease it. nih.gov However, the interplay of electronic and steric effects can be complex. For instance, in some cases, a "push-pull" substitution pattern with both electron-donating and electron-withdrawing groups can enhance reactivity by reducing the aromaticity of the furan ring and increasing its diene character. nih.gov

The regioselectivity and stereoselectivity (endo/exo) of the Diels-Alder reaction are critical aspects. nih.gov While general principles of frontier molecular orbital (FMO) theory can often predict the outcome, the presence of heteroatoms and multiple substituents can lead to more complex scenarios. nih.gov Computational studies have been employed to understand the factors controlling the outcomes of Diels-Alder reactions involving substituted furans. rsc.orgnih.gov For example, in the reaction of 2-methylfuran (B129897) with a masked o-benzoquinone, a polar stepwise mechanism was proposed rather than a concerted one. nih.govfigshare.com

Below is a representative table of Diels-Alder reactions involving substituted furans with different dienophiles, illustrating the types of products that can be formed.

| Diene | Dienophile | Product Type | Reference |

| 2-Substituted Furans | N-phenylmaleimide (NPMI) | 7-Oxanorbornene derivatives | mdpi.comirb.hr |

| 2-Substituted Furans | Maleic Anhydride | 7-Oxanorbornene derivatives | mdpi.comirb.hr |

| 2,4,5-Trimethyloxazole | Acetylenic Dienophiles | Substituted Furans (via retro-Diels-Alder) | mdpi.org |

| 4-Substituted 2-(2-furyl)-3-chlorofurans | Dimethyl Acetylenedicarboxylate (DMAD) | Bicyclic adducts | thieme-connect.com |

| Furan | Acrylonitrile (B1666552) | Substituted Cyclohexene | libretexts.org |

Mechanistic Investigations of Key Transformation Pathways

The study of reaction kinetics is crucial for understanding the mechanism of chemical transformations, as it provides insights into the sequence of elementary steps and identifies the slowest, or rate-determining, step. masterorganicchemistry.com For reactions involving furan derivatives, kinetic studies have shed light on various transformation pathways.

In nucleophilic substitution reactions on the furan ring, the rate-determining step has been identified as the nucleophilic attack on the furan ring. chempap.org The rate of these reactions is influenced by the nucleophilicity of the attacking species and the electron-withdrawing nature of the leaving group. chempap.org

For cycloaddition reactions, such as the Diels-Alder reaction, the kinetics can be complex. In the cycloaddition of 2-methylfuran with a masked o-benzoquinone, theoretical calculations have shown that the reaction proceeds via a polar stepwise mechanism. nih.govfigshare.com The first step, which is the rate-determining step, involves the nucleophilic attack of the furan ring on the dienophile to form a zwitterionic intermediate. nih.govfigshare.com

In the context of pyrolysis of furan and its derivatives, quantum chemical studies have been used to investigate the reaction mechanisms and determine rate-determining steps. For the generation of carbon monoxide (CO) from furan, furfural (B47365), and furfuryl alcohol, the ring-opening reaction of the furan ring is typically the rate-determining step. rsc.org The energy barriers for these reactions have been calculated, providing a quantitative measure of the reaction rates. rsc.org For instance, the energy barrier for the rate-determining step in the pyrolysis of furfuryl alcohol to form CO is 317 kJ mol⁻¹. rsc.org

The table below summarizes the rate-determining steps and associated energy barriers for the pyrolysis of some furan derivatives.

| Furan Derivative | Transformation | Rate-Determining Step | Energy Barrier (kJ mol⁻¹) | Reference |

| Furan | Pyrolysis to CO | Ring-opening | 343 | rsc.org |

| Furfural | Pyrolysis to CO | Ring-opening | 330 | rsc.org |

| Furfuryl Alcohol | Pyrolysis to CO | Ring-opening | 317 | rsc.org |

| 5-Hydroxymethylfurfural (B1680220) | Pyrolysis to CO | Ring-opening | 363 | rsc.org |

The elucidation of reaction intermediates and transition states is fundamental to a deep understanding of reaction mechanisms. Various experimental and computational techniques are employed to characterize these transient species.

In the metabolism of furan-containing compounds, reactive intermediates such as epoxides or cis-enediones are formed through oxidation of the furan ring. nih.gov These electrophilic intermediates can react with cellular nucleophiles. nih.gov The specific intermediate formed often depends on the substitution pattern of the furan ring, with more substituted furans favoring the formation of an epoxide. nih.gov

For cycloaddition reactions, computational studies, particularly using Density Functional Theory (DFT), have been instrumental in characterizing transition states. nih.govrsc.org In the Diels-Alder reaction of furan derivatives, the geometry and energy of the transition state determine the reactivity and selectivity of the reaction. nih.govrsc.org For intramolecular Diels-Alder reactions of furans, it has been found that the reactions are controlled by a combination of factors including positive charge stabilization in the transition state, steric effects, and dipolar interactions, rather than solely by frontier molecular orbital effects. rsc.org A linear correlation has been observed between the contraction of the newly forming C-C bonds from the transition state to the product and the reaction's Gibbs free energy in intramolecular furan Diels-Alder reactions. nih.gov

In other types of reactions, such as the synthesis of tetrasubstituted furans via intramolecular Wittig-type reactions, phosphorus ylides have been identified as key intermediates. organic-chemistry.org Zwitterionic intermediates in these reactions have been characterized using X-ray crystallography and NMR spectroscopy. organic-chemistry.org

The following table provides examples of intermediates and transition states identified in various reactions of furan derivatives.

| Reaction Type | Furan Derivative | Intermediate/Transition State | Method of Elucidation | Reference |

| Metabolism | Furan | Epoxide, cis-enedione | Indirect evidence, reaction with oxidizing agents | nih.gov |

| Diels-Alder Cycloaddition | 2-Methylfuran | Zwitterionic intermediate | DFT Calculations (B3LYP/6-31G*) | nih.govfigshare.com |

| Intramolecular Diels-Alder | Halogenated Furans | Dipolar interaction in transition state | High-level calculations | rsc.org |

| Intramolecular Wittig-type Reaction | Michael acceptors and acyl chlorides | Phosphorus ylides, Zwitterionic intermediates | X-ray crystallography, NMR | organic-chemistry.org |

| Pyrolysis | Furfuryl Alcohol | Ring-opened aldehyde | Quantum Chemical Theory (GGA-RPBE) | rsc.org |

Structural Modifications and Derivatization Strategies of the 4 Chlorofuran 2 Yl Methanol Scaffold

Synthesis of Furan-Fused Heterocyclic Systems

The (4-Chlorofuran-2-yl)methanol scaffold serves as a valuable precursor for the synthesis of complex heterocyclic systems where the furan (B31954) ring is fused or directly attached to other aromatic rings. These transformations typically involve initial modification of the hydroxymethyl group to a more reactive functional group, such as an aldehyde or carboxylic acid, which then participates in cyclization reactions.

Benzimidazole (B57391) Derivatives Incorporating the (4-Chlorofuran-2-yl) Moiety

The synthesis of benzimidazole derivatives from this compound is a key strategy for creating compounds with potential biological activity. The most common approach is a condensation reaction, often referred to as the Phillips benzimidazole synthesis, which involves reacting an o-phenylenediamine (B120857) with a carboxylic acid or an aldehyde under acidic conditions or with a catalyst. nih.govsemanticscholar.org

To utilize this compound in this context, it must first be oxidized to its corresponding aldehyde, (4-chlorofuran-2-yl)carbaldehyde, or carboxylic acid, 4-chlorofuran-2-carboxylic acid. The resulting aldehyde can then be condensed with a substituted or unsubstituted o-phenylenediamine to yield the desired 2-(4-chlorofuran-2-yl)-1H-benzimidazole derivative. Research has demonstrated that furan-2-carboxaldehyde reacts with o-phenylenediamine to form 2-(furan-2-yl)-1H-benzimidazole in moderate to good yields. umich.educhemrxiv.org For instance, one study reported a 55% yield for the reaction between furan-2-carboxaldehyde and o-phenylenediamine under solvent-free conditions at 140°C. umich.edu Another reported a 90% yield in ethanol (B145695) at room temperature. chemrxiv.org

Modern catalytic methods have been developed to streamline this process. A notable eco-friendly approach utilizes a cobalt-loaded TiO2 photocatalyst to directly synthesize 2-aryl benzimidazoles from o-phenylenediamine and furan-2-ylmethanol under solar light, achieving yields up to 85%. nih.gov This suggests a potential direct route from this compound. Furthermore, syntheses of structurally similar compounds, such as 2-(5-(4-chlorophenyl)furan-2-yl)-5-methyl-1H-benzo[d]imidazole, have been successfully achieved, highlighting the viability of this synthetic strategy for chlorinated furan scaffolds. researchgate.net

Table 1: Examples of Benzimidazole Synthesis from Furan Precursors This table is generated based on data from analogous reactions.

| Furan Precursor | Amine | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Furan-2-carboxaldehyde | o-Phenylenediamine | Neat, 140°C, 2h | 2-(Furan-2-yl)-1H-benzimidazole | 55% | umich.edu |

| Furan-2-carboxaldehyde | o-Phenylenediamine | EtOH, rt, 2h | 2-(Furan-2-yl)-1H-benzimidazole | 90% | chemrxiv.org |

| Furan-2-ylmethanol | o-Phenylenediamine | Co-TiO₂, Solar Light | 2-(Furan-2-yl)-1H-benzimidazole | 85% | nih.gov |

| 5-(4-chlorophenyl)furan-2-carbaldehyde | 4-methyl-1,2-phenylenediamine | EtOH, reflux | 2-(5-(4-chlorophenyl)furan-2-yl)-5-methyl-1H-benzo[d]imidazole | N/A | researchgate.net |

Oxazole, Thiazole (B1198619), and Imidazole (B134444) Derivatives with Chlorofuran Units

The this compound core can be incorporated into other five-membered heterocycles like oxazoles, thiazoles, and imidazoles. These syntheses often require the conversion of the furan precursor into a derivative suitable for classical heterocyclic ring-forming reactions. For example, to synthesize a thiazole derivative via the Hantzsch synthesis, this compound would first be converted into an α-haloketone, which is then reacted with a thioamide.

Research has confirmed the successful synthesis of such hybrid molecules. Specific examples include pyrimidine (B1678525) derivatives linked to a chlorofuran-containing thiazole or imidazole. These compounds, such as nitro-substituted 2-((4-(4-chlorofuran-2-yl)thiazol-2-yl)amino)-N-(4,6-diphenylpyrimidin-2-yl)acetamide and its imidazole analogue, have been synthesized and studied. Similarly, an oxazole-containing derivative, 2-((4-(4-Chlorofuran-2-yl)oxazol-2-yl)amino)-N-(4,6-diphenylpyrimidin-2-yl)acetamide, has been prepared, demonstrating the versatility of the chlorofuran moiety in constructing these diverse heterocyclic systems.

Other Furan-Derived Heterocycles

Beyond simple five-membered rings, the this compound scaffold is a building block for furan-fused heterocycles, such as furopyrimidines. A prominent method for their synthesis is the Biginelli reaction, a one-pot multicomponent condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea. nih.govjmchemsci.com By oxidizing this compound to the corresponding carbaldehyde, it can serve as the aldehyde component in this reaction. This approach leads to the formation of dihydropyrimidinones fused to the furan ring, creating complex molecular architectures in a highly efficient manner. nih.govjmchemsci.com The reaction is typically acid-catalyzed and can be performed under solvent-free conditions, aligning with the principles of green chemistry. nih.gov

Other strategies for creating furan-fused systems include electrophilic cyclization of appropriately substituted furan precursors. For instance, the synthesis of 3-iodofurans can be achieved through palladium or copper-catalyzed cross-coupling followed by iodocyclization. researchgate.net These methods open avenues for constructing diverse polycyclic systems built upon the (4-chlorofuran-2-yl) framework.

Substituent Effects on Reactivity and Selectivity in Derivatization

The reactivity of the this compound scaffold is governed by the electronic interplay of its substituents: the chloro group, the hydroxymethyl group, and the furan ring's intrinsic ether oxygen. rsc.org

Furan Ring Oxygen: The oxygen atom is a powerful activating group due to its ability to donate lone-pair electrons into the aromatic system via resonance. This increases the electron density of the furan ring, making it more nucleophilic and thus more reactive towards electrophilic aromatic substitution than benzene (B151609). This effect primarily directs incoming electrophiles to the C5 position (the other α-position).

Hydroxymethyl Group (-CH₂OH): This group is weakly activating and ortho-para directing. Its influence is less pronounced than that of the chloro group or the ring oxygen. However, its primary chemical significance lies in its potential for transformation. Oxidation of the methanol (B129727) to a carbaldehyde (-CHO) or a carboxylic acid (-COOH) group dramatically changes the electronic properties. These oxidized groups are strongly electron-withdrawing and deactivating, significantly reducing the nucleophilicity of the furan ring. encyclopedia.pub

Advanced Derivatization Techniques Employing the Chlorofuran-Methanol Core

Modern synthetic methodologies offer sophisticated ways to derivatize the this compound core, enabling the creation of functionalized molecules with high precision and efficiency. These techniques often rely on catalysis to achieve transformations that are difficult under classical conditions.

A key transformation is the selective oxidation of the methanol group to the aldehyde. Catalytic methods, including those using iron-porphyrin complexes or phosphomolybdic acid, have been employed for the aerobic oxidation of furfural (B47365) precursors, offering green alternatives to traditional stoichiometric oxidants. nih.gov Conversely, the selective reduction of the corresponding aldehyde (furfural) to the alcohol is also crucial. Catalytic transfer hydrogenation, using a hydrogen donor like isopropanol (B130326) and a catalyst such as magnetic Fe₃O₄@C, represents an advanced and practical method for this reduction, proceeding via a Meerwein-Ponndorf-Verley mechanism. rsc.org

For derivatization involving the chloro-substituent, modern cross-coupling reactions are particularly powerful. The Sonogashira reaction, which couples terminal alkynes with aryl or vinyl halides using a palladium-copper co-catalyst system, could potentially be applied to the C-Cl bond on the furan ring to introduce carbon-carbon triple bonds, thereby adding significant molecular complexity. sci-hub.se

Organocatalysis provides another advanced route for derivatization. N-Heterocyclic Carbenes (NHCs) have been used in conjunction with Brønsted acids to catalyze the synthesis of highly functionalized furans through cascade reactions, demonstrating the power of metal-free catalysis in modern synthesis. acs.org Furthermore, photocatalysis has emerged as a cutting-edge technique. The direct synthesis of benzimidazoles from furfuryl alcohol and o-phenylenediamine using a solar-light-driven Co-TiO₂ photocatalyst exemplifies a highly advanced and sustainable derivatization strategy. nih.gov

Finally, derivatization of the methanol group itself through reactions like silylation (e.g., with BSTFA) or esterification (e.g., with BF₃-methanol) are advanced techniques primarily used for analytical purposes, such as preparing the molecule for gas chromatography (GC) analysis by increasing its volatility and thermal stability.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| (4-chlorofuran-2-yl)carbaldehyde |

| 4-chlorofuran-2-carboxylic acid |

| 2-(4-chlorofuran-2-yl)-1H-benzimidazole |

| 2-((4-(4-chlorofuran-2-yl)thiazol-2-yl)amino)-N-(4,6-diphenylpyrimidin-2-yl)acetamide |

| 2-((4-(4-Chlorofuran-2-yl)oxazol-2-yl)amino)-N-(4,6-diphenylpyrimidin-2-yl)acetamide |

| 2-((4-(4-chlorofuran-2-yl)-1H-imidazol-2-yl)amino)-N-(4,6-diphenylpyrimidin-2-yl)acetamide |

| 2-(Furan-2-yl)-1H-benzimidazole |

| 2-(5-(4-chlorophenyl)furan-2-yl)-5-methyl-1H-benzo[d]imidazole |

| Furan-2-carboxaldehyde |

| Furan-2-ylmethanol |

| o-Phenylenediamine |

| 4-methyl-1,2-phenylenediamine |

| 5-(4-chlorophenyl)furan-2-carbaldehyde |

| Benzene |

| Furan |

| Urea |

| Thiourea |

| BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) |

Advanced Spectroscopic and Analytical Characterization of 4 Chlorofuran 2 Yl Methanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, typically ¹H (proton) and ¹³C (carbon-13), chemists can deduce the connectivity and chemical environment of each atom.

Proton NMR (¹H NMR) spectroscopy provides information about the number of different types of protons and their neighboring atoms. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of a proton. libretexts.org Protons in electron-poor environments are deshielded and appear at higher chemical shifts (downfield), while those in electron-rich environments are shielded and appear at lower chemical shifts (upfield). libretexts.org

For (4-Chlorofuran-2-yl)methanol, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the furan (B31954) ring, the methylene (B1212753) (-CH₂-) group, and the hydroxyl (-OH) group. The protons on the furan ring are in different electronic environments due to the presence of the chlorine atom and the hydroxymethyl substituent, leading to separate signals. The methylene protons adjacent to the hydroxyl group and the furan ring would appear as a characteristic signal, likely a singlet or a doublet depending on the coupling with the hydroxyl proton. The hydroxyl proton itself often appears as a broad singlet, and its chemical shift can be concentration and solvent dependent.

Interactive Data Table: Representative ¹H NMR Chemical Shifts for Furan Derivatives

| Proton | Typical Chemical Shift (δ, ppm) | Multiplicity | Notes |

| H-3 (Furan) | ~6.3 | s | The chemical shift is influenced by the substituent at position 4. |

| H-5 (Furan) | Varies | s | The presence of a substituent at position 4 affects its chemical shift. |

| -CH₂- | ~4.6 | s | Methylene protons adjacent to an oxygen and an aromatic ring. |

| -OH | Variable | br s | Chemical shift is dependent on solvent, concentration, and temperature. |

Note: The exact chemical shifts for this compound can vary based on the solvent used and the specific experimental conditions. The data presented are typical ranges for similar structures.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the different carbon environments in a molecule. udel.edu Each unique carbon atom gives a distinct signal, allowing for the determination of the total number of non-equivalent carbons. The chemical shifts in ¹³C NMR are influenced by the hybridization and the electronegativity of attached atoms. udel.edu

In this compound, one would expect to see signals for the four carbon atoms of the furan ring and one for the methylene carbon. The carbon atom bonded to the chlorine (C-4) would be significantly affected, as would the carbon atom bonded to the hydroxymethyl group (C-2). The other two furan carbons (C-3 and C-5) would also have distinct chemical shifts. The carbon of the methylene group (-CH₂OH) would appear in the region typical for sp³-hybridized carbons bonded to an oxygen atom.

Interactive Data Table: Expected ¹³C NMR Chemical Shift Ranges for this compound

| Carbon | Expected Chemical Shift (δ, ppm) | Notes |

| C-2 (Furan) | 150-160 | Carbon bearing the hydroxymethyl group. |

| C-3 (Furan) | 105-115 | Olefinic carbon adjacent to the chloro-substituted carbon. |

| C-4 (Furan) | 120-130 | Carbon bearing the chlorine atom. |

| C-5 (Furan) | 110-120 | Olefinic carbon. |

| -CH₂OH | 55-65 | Methylene carbon of the hydroxymethyl group. |

Note: These are estimated chemical shift ranges and can vary depending on the solvent and other experimental factors.

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC), are powerful tools for establishing the connectivity between atoms.

COSY (¹H-¹H Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, a COSY spectrum would help to confirm the assignments of the furan protons by showing their through-bond coupling interactions.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds (²J and ³J couplings). youtube.com This is particularly useful for piecing together different fragments of a molecule and confirming the substitution pattern. youtube.com For instance, an HMBC spectrum of this compound would show correlations from the methylene protons to the C-2 and C-3 carbons of the furan ring, and from the furan protons to the methylene carbon, unequivocally confirming the structure.

¹³C NMR Spectroscopic Analysis and Carbon Environment Elucidation

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at different frequencies, which correspond to the vibrations of specific chemical bonds. nist.gov

For this compound, the IR spectrum would be expected to display characteristic absorption bands for the O-H bond of the alcohol, the C-O bond, the C-H bonds of the furan ring and the methylene group, and the C-Cl bond.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Bond Vibration | Typical Wavenumber (cm⁻¹) | Intensity |

| Alcohol | O-H stretch | 3200-3600 | Broad, Strong |

| Aromatic/Methylene | C-H stretch | 2850-3100 | Medium-Strong |

| Furan Ring | C=C stretch | ~1610 | Medium |

| Alcohol | C-O stretch | 1000-1260 | Strong |

| Chloroalkane | C-Cl stretch | 600-800 | Medium-Strong |

The broadness of the O-H stretching band is a result of hydrogen bonding. The exact positions of these bands can provide further structural insights.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. libretexts.org It provides information about the molecular weight of a compound and can also reveal details about its structure through the analysis of fragmentation patterns. libretexts.org

For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Due to the presence of chlorine, which has two common isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak would appear as a characteristic M⁺ and M+2 pattern, with the M+2 peak having about one-third the intensity of the M⁺ peak.

Common fragmentation pathways for this molecule would likely involve the loss of the hydroxyl group, the chloromethyl group, or cleavage of the furan ring. Analyzing these fragment ions can further confirm the proposed structure.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, often to four or more decimal places. measurlabs.commeasurlabs.com This precision allows for the unambiguous determination of the elemental composition of a molecule, as the exact mass is unique to a specific molecular formula. measurlabs.commeasurlabs.com

For this compound (C₅H₅ClO₂), HRMS would be able to confirm this exact molecular formula by measuring its monoisotopic mass with high accuracy, distinguishing it from other potential compounds with the same nominal mass. This technique is crucial for confirming the identity of newly synthesized compounds and for analyzing complex mixtures. nih.gov A study on the catalytic hydrogenation of furfural (B47365) derivatives reported HR-MS data for various substituted furan-2-yl)methanols, including halogenated derivatives, highlighting the utility of this technique in characterizing such compounds. rsc.org

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is exceptionally well-suited for the analysis of a wide range of organic molecules, including furan derivatives. wiley-vch.deresearchgate.net It allows for the ionization of analytes directly from a solution, typically causing little to no fragmentation, which enables the precise determination of molecular weight. researchgate.net The process involves creating a fine spray of charged droplets from which solvent evaporates, ultimately leading to the formation of gas-phase ions that are directed into the mass analyzer. wiley-vch.de For polar compounds like furan derivatives, ionization is often facilitated by using protic solvents such as methanol (B129727) or acetonitrile, frequently with the addition of a small amount of acid like formic acid to promote protonation. waters.comeuropa.eu

In the analysis of furan derivatives, ESI-MS typically yields protonated molecules [M+H]⁺ or adducts with alkali metal ions, such as sodium [M+Na]⁺ or potassium [M+K]⁺, which are often present as trace impurities in solvents or on glassware. waters.comnih.gov The choice of solvent and additives can significantly influence the ionization efficiency and the type of ion observed. waters.com For instance, in positive-ion mode, adding 0.1% formic acid to the analyte solution enhances protonation and increases sensitivity. europa.eu

High-Resolution Mass Spectrometry (HRMS) coupled with ESI is a powerful tool for determining the elemental composition of an unknown compound by providing highly accurate mass measurements. europa.eu Studies on various substituted furans and their derivatives demonstrate the utility of ESI-MS in their characterization. For example, the ESI-MS spectrum of a complex chlorofuran derivative, N-(4-(N-(2-(5-chlorofuran-2-carboxamido)ethyl)sulfamoyl)phenyl)acetamide, registered a clear protonated molecular ion [M+H]⁺ at an m/z of 465.3. epo.org Similarly, analysis of N-[(E)-(5-chlorofuran-2-yl)methylidene]-1H-1,2,4-triazol-3-amine, a Schiff base derived from a chlorofuran aldehyde, showed a calculated m/z of 176.069811, closely matching the found value of 176.069872. semanticscholar.org These examples underscore the reliability of ESI-MS for confirming the molecular weight and identity of synthesized furan derivatives.

Table 1: ESI-MS Data for Selected Furan Derivatives| Compound | Observed Ion | m/z (Mass-to-Charge Ratio) | Reference |

|---|---|---|---|

| 5-Isopropyl-3,8-diphenyl-2H-cyclohepta[b]furan-2-one | [M + Na]⁺ | 363.1375 (found) | mdpi.com |

| N-(4-(N-(2-(5-chlorofuran-2-carboxamido)ethyl)sulfamoyl)phenyl)acetamide | [M+H]⁺ | 465.3 | epo.org |

| N-[(E)-(5-chlorofuran-2-yl)methylidene]-1H-1,2,4-triazol-3-amine | [M] | 176.069872 (found) | semanticscholar.org |

| Dimethyl 2-(4-fluorophenyl)-3-(methylamino)furan-4,5-dicarboxylate | [M+Na]⁺ | 308.0924 (found) | iucr.org |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique used to measure the absorption of UV or visible radiation by a substance, providing information about electronic transitions within the molecule. For conjugated systems like furan and its derivatives, UV-Vis spectroscopy is particularly informative. chemicalpapers.com The absorption of light promotes electrons from a lower energy molecular orbital (typically a π orbital) to a higher energy one (a π* anti-bonding orbital). The wavelength of maximum absorption (λmax) is related to the energy gap between these orbitals.

The substitution pattern on the furan ring significantly influences its UV-Vis absorption spectrum. The introduction of substituents can extend the conjugated π-system, leading to a bathochromic (red) shift, which is a shift to a longer wavelength. chemicalpapers.com For instance, substituting a hydrogen atom with a phenyl group on the furan ring results in a notable bathochromic shift due to the extension of the conjugated system. chemicalpapers.com Conversely, effects that shorten or disrupt the conjugation can lead to a hypsochromic (blue) shift to shorter wavelengths. chemicalpapers.com The solvent can also play a role in the observed spectrum.

Research on various furan derivatives provides specific data on their absorption properties. A study on 5-phenyl-2-furonitriles showed that the parent compound has an absorption maximum that is significantly red-shifted compared to 2-furonitrile (B73164) alone, and further substitutions on the phenyl ring can fine-tune this absorption. chemicalpapers.com Another investigation into 3,8-diaryl-2H-cyclohepta[b]furan-2-ones detailed their absorption maxima in dichloromethane, revealing multiple strong absorption bands in both the UV and visible regions. mdpi.com For example, 5-Isopropyl-3,8-diphenyl-2H-cyclohepta[b]furan-2-one exhibited absorption maxima at 236, 250, 293, and 410 nm. mdpi.com These findings are often supported by theoretical calculations, such as time-dependent density functional theory (TD-DFT), which can help assign the electronic transitions responsible for the observed absorption bands. mdpi.comrsc.org

Table 2: UV-Vis Absorption Data for Selected Furan Derivatives| Compound | Solvent | λmax (nm) | log ε | Reference |

|---|---|---|---|---|

| 5-Isopropyl-3,8-diphenyl-2H-cyclohepta[b]furan-2-one | CH₂Cl₂ | 236, 250, 293, 410 | 4.32, 4.35, 4.19, 4.26 | mdpi.com |

| 3-(4-Methoxyphenyl)-8-phenyl-2H-cyclohepta[b]furan-2-one | CH₂Cl₂ | 236, 259, 303, 417 | 4.33, 4.35, 4.23, 4.29 | mdpi.com |

| 2-Furonitrile | Dioxan | 242 | - | chemicalpapers.com |

| 5-Phenyl-2-furonitrile | Dioxan | 294 | - | chemicalpapers.com |

| 5-(4-Chlorophenyl)-2-furonitrile | Dioxan | 297 | - | chemicalpapers.com |

Crystallographic Studies (e.g., X-ray Diffraction) for Solid-State Structure Elucidation

X-ray crystallography is the most definitive analytical method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. caltech.edu This technique provides detailed information on bond lengths, bond angles, and torsional angles, allowing for the unambiguous elucidation of a molecule's solid-state conformation and the nature of its intermolecular interactions, such as hydrogen bonding and π-stacking.

In another relevant study, the crystal structure of 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole, a derivative containing the same chlorofuran moiety as the title compound, was analyzed to understand its binding to the COX-1 enzyme. researchgate.net Such studies are vital for drug design, as the solid-state structure provides a basis for understanding how a molecule fits into a biological target. The Cambridge Crystallographic Data Centre (CCDC) serves as a central repository for such data, which can be accessed for detailed structural information. acs.org The ability to grow single crystals of sufficient quality is often the primary challenge in applying this technique. caltech.edu

Table 3: Crystallographic Data for a Representative Substituted Furan Derivative| Parameter | Value | Reference |

|---|---|---|

| Dimethyl 2-(4-fluorophenyl)-3-(methylamino)furan-4,5-dicarboxylate | ||

| Formula | C₁₅H₁₄FNO₅ | iucr.org |

| Crystal System | Monoclinic | |

| Space Group | C 2/c | |

| a (Å) | 17.3249 (8) | |

| b (Å) | 9.4165 (4) | |

| c (Å) | 18.2202 (10) | |

| β (°) | 104.7530 (6) |

Role As a Synthetic Intermediate and Building Block in Organic Synthesis

Precursor for Pharmacologically Active Compounds

The furan (B31954) nucleus is a common scaffold in many biologically active compounds, and the introduction of a chlorine atom can significantly influence the pharmacological properties of the resulting molecules. nih.govijabbr.com (4-Chlorofuran-2-yl)methanol provides a key starting point for the synthesis of various derivatives with potential therapeutic applications.

Research has shown that derivatives of this compound are valuable in the development of novel anticancer agents. For instance, a series of fluorine-rich fuberidazole (B12385) derivatives have been synthesized using intermediates derived from this compound. nih.gov Among these, compounds such as 2-(4-chlorofuran-2-yl)-4,5,6-trifluoro-1H-benzo[d]imidazole (5e), 2-(4-chlorofuran-2-yl)-4,5,6-trifluoro-1-methyl-1H-benzo[d]imidazole (5f), and 2-(4-chlorofuran-2-yl)-4,5,6-trifluoro-1-isopropyl-1H-benzo[d]imidazole (5h) have demonstrated promising cytotoxic properties against hypoxic cancer cells. nih.gov The synthesis of these compounds highlights the role of the chlorofuran moiety in constructing complex heterocyclic systems with potential as bioreductive prodrugs for cancer therapy. nih.gov

Furthermore, the structural motif of this compound is incorporated into compounds designed as selective inhibitors of enzymes implicated in disease. One such example is 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole, which has been identified as a highly selective inhibitor of cyclooxygenase-1 (COX-1). igi-global.com The inhibition of COX-1 is a promising therapeutic strategy for cancer and neuroinflammation-associated neurodegenerative diseases. igi-global.com The synthesis of such isoxazole (B147169) derivatives showcases the utility of chlorofuran precursors in generating compounds with specific and potent biological activities. igi-global.com

The versatility of the furan core extends to the development of antimicrobial agents. nih.govvulcanchem.comderpharmachemica.com For example, derivatives like 1-(5-(5-chlorofuran-2-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone are investigated for their potential antimicrobial, anti-inflammatory, and anticancer properties. evitachem.com The synthesis of such molecules often involves the condensation of a chlorofuran aldehyde, a close derivative of this compound, with other heterocyclic precursors. evitachem.com

Table 1: Examples of Pharmacologically Active Compounds Derived from this compound Precursors

| Compound Name | Therapeutic Area | Research Finding |

|---|---|---|

| 2-(4-Chlorofuran-2-yl)-4,5,6-trifluoro-1H-benzo[d]imidazole | Anticancer | Shows promising cytotoxicity against hypoxic cancer cells. nih.gov |

| 3-(5-Chlorofuran-2-yl)-5-methyl-4-phenylisoxazole | Anti-inflammatory, Anticancer | Acts as a highly selective COX-1 inhibitor. igi-global.com |

| 1-(5-(5-Chlorofuran-2-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone | Antimicrobial, Anti-inflammatory | Investigated for a range of potential biological activities. evitachem.com |

| [4-(5-chlorofuran-2-yl)-2-(2,4-difluorophenyl)thiophen-3-yl]-pyridin-3-ylmethanol | Antifungal | Patented as a fungicide. google.com |

Intermediates in Agrochemical Synthesis

The furan scaffold is not only relevant in pharmaceuticals but also in the development of agrochemicals. rsc.org Furan derivatives have been shown to exhibit herbicidal and fungicidal activity. rsc.orggoogle.com The presence of a chlorine atom in the furan ring, as seen in this compound, can enhance the biological activity of these compounds.

A notable example of a complex molecule derived from a chlorofuran precursor with agrochemical applications is [4-(5-chlorofuran-2-yl)-2-(2,4-difluorophenyl)thiophen-3-yl]-pyridin-3-ylmethanol, which has been patented for its use as a fungicide. google.com This compound is effective against a range of phytopathogenic fungi, including those from the classes Fungi imperfecti (like Botrytis and Fusarium), Basidiomycetes (such as Rhizoctonia), and Ascomycetes (like Erysiphe). google.com The synthesis of such a molecule underscores the importance of chlorofuran intermediates in creating potent agrochemicals.

While direct reports on the insecticidal activity of this compound itself are scarce, related furan and chlorinated heterocyclic derivatives have been investigated for such properties. For instance, novel diamide (B1670390) derivatives containing acylthiourea have been designed as insecticides targeting insect ryanodine (B192298) receptors. rsc.org Additionally, trifluoromethyl pyridine (B92270) derivatives containing an 1,3,4-oxadiazole (B1194373) moiety have shown good insecticidal activity. rsc.org The structural similarities and the known insecticidal potential of related chlorinated and furan-containing compounds suggest that this compound could be a valuable building block in the synthesis of new insecticidal agents. rsc.orgnih.govnih.gov

Contribution to Complex Molecular Architectures

This compound is a valuable building block for the synthesis of more complex molecular architectures, particularly those involving heterocyclic systems. rsc.orgnumberanalytics.com The furan ring itself can participate in various reactions to construct larger, more intricate structures.

One of the key reactions involving furans is the Diels-Alder reaction, where the furan ring acts as a diene. This reaction allows for the formation of bridged oxacycles, which can then be converted into functionalized benzene (B151609) derivatives through acidic hydrolysis. d-nb.info The presence of the chlorine atom on the furan ring can influence the regioselectivity of the Diels-Alder reaction. d-nb.info

The hydroxyl group of this compound can be easily converted into other functional groups, such as aldehydes or halides, which then serve as handles for further synthetic transformations. For example, 5-chlorofuran-2-carbaldehyde, which can be synthesized from this compound, is a key intermediate in the synthesis of complex heterocyclic compounds like 1-(5-(5-chlorofuran-2-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone through condensation and cyclization reactions. evitachem.com

Furthermore, the chlorofuran moiety can be incorporated into larger, fused heterocyclic systems. For example, it has been used in the synthesis of fuberidazole derivatives, which are complex benzimidazole (B57391) structures. nih.gov The synthesis of these molecules demonstrates the role of this compound derivatives in building intricate, multi-ring systems with specific biological functions.

Methodologies for Carbon-Carbon and Carbon-Heteroatom Bond Formation

The chemical reactivity of this compound makes it a useful substrate in various reactions for forming carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds, which are fundamental transformations in organic synthesis. nih.govnih.govlibretexts.org

Carbon-Carbon Bond Formation:

The aldehyde derivative of this compound can participate in classic C-C bond-forming reactions such as the Knoevenagel condensation. For instance, the condensation with active methylene (B1212753) compounds like 2-(1H-indol-2-yl)acetonitrile leads to the formation of acrylonitrile (B1666552) derivatives, which are themselves precursors to other complex molecules. mdpi.com Aldol-type condensations are also a common strategy for C-C bond formation using furan aldehydes. vanderbilt.edu

Transition metal-catalyzed cross-coupling reactions are another powerful tool for C-C bond formation. While direct examples with this compound are not extensively reported, the chlorine atom on the furan ring can potentially participate in reactions like the Suzuki or Stille couplings, which are widely used to form C-C bonds between aromatic rings. chalmers.selibretexts.org

Carbon-Heteroatom Bond Formation:

The hydroxyl group of this compound is a primary site for forming carbon-heteroatom bonds, particularly C-O and C-N bonds. It can be converted into a leaving group, such as a tosylate or a halide, allowing for nucleophilic substitution by alkoxides or amines to form ethers and amines, respectively. The direct coupling of the alcohol with amines or other nucleophiles can also be achieved through various catalytic methods. nih.govlibretexts.org

The synthesis of the previously mentioned fuberidazole derivatives involves the formation of a C-N bond between the chlorofuran moiety and a substituted aniline. nih.gov Similarly, the synthesis of many pharmacologically active nitrogen-containing heterocycles relies on the formation of C-N bonds using precursors derived from this compound. wipo.intgoogle.com

The formation of C-S bonds is also a key transformation in the synthesis of many bioactive molecules. thieme-connect.com Thioether derivatives can be synthesized from this compound by converting the alcohol to a halide and reacting it with a thiol.

Table 2: Key Reactions for Bond Formation Involving this compound Derivatives

| Reaction Type | Bond Formed | Description |

|---|---|---|

| Knoevenagel Condensation | C-C | Reaction of the corresponding aldehyde with active methylene compounds. mdpi.com |

| Aldol Condensation | C-C | Formation of β-hydroxy carbonyl compounds from the aldehyde derivative. vanderbilt.edu |

| Nucleophilic Substitution | C-O, C-N, C-S | Displacement of a leaving group (derived from the alcohol) by nucleophiles. |

| Cyclization Reactions | C-N, C-O | Intramolecular reactions to form heterocyclic rings. evitachem.com |

Emerging Research Frontiers and Future Perspectives

Catalytic Transformations Involving (4-Chlorofuran-2-yl)methanol

The reactivity of the hydroxyl and chloro substituents on the furan (B31954) ring makes this compound a prime candidate for a variety of catalytic transformations. Research in this area is focused on leveraging the compound's structure to build molecular complexity through reactions such as catalytic hydrogenation, oxidation, and cross-coupling.

While specific catalytic studies on this compound are nascent, the reactivity of analogous furan derivatives provides a strong indication of its potential transformations. A key reaction is the catalytic reduction of the corresponding aldehyde, 4-chlorofuran-2-carbaldehyde (B7776959), to yield the target methanol (B129727). This transformation is fundamental and can be achieved with high efficiency using various catalytic systems. For instance, the hydrogenation of aldehydes to primary alcohols is a well-established process, often employing metal catalysts like nickel, palladium, or platinum. chemistrytalk.org

Beyond its formation, this compound can undergo further catalytic reactions. The hydroxyl group can be a site for etherification or esterification, while the chloro-substituted furan ring can participate in cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.com For example, palladium-catalyzed reactions such as Suzuki-Miyaura or Stille coupling could potentially be used to introduce new substituents at the 4-position of the furan ring, displacing the chlorine atom. organic-chemistry.orgwhiterose.ac.uk

The catalytic upgrading of furan derivatives is a significant area of research, often involving hydrogenation or hydrodeoxygenation to produce biofuels and valuable chemicals. researchgate.net While many studies focus on furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF), the principles are applicable to chlorinated derivatives. For example, a synergistic PdCu/TiO₂ catalyst has been used for the in situ hydrogenation of various furfural derivatives, including halogenated ones, to their corresponding alcohols at room temperature.

Exploration of Novel Reaction Pathways and Synthetic Strategies

The development of efficient and novel synthetic routes to this compound is crucial for its broader application. Current strategies predominantly revolve around the reduction of its aldehyde precursor, 4-chlorofuran-2-carbaldehyde. chemscene.com

Standard reduction methods using reagents like sodium borohydride (B1222165) (NaBH₄) in an alcohol solvent such as methanol are effective for this transformation. chemistrytalk.orgambeed.com However, the exploration of novel, more selective, and greener reduction methods is an active area of research.

Biocatalytic Reductions: A promising and environmentally benign approach is the use of biocatalysts. For example, baker's yeast (Saccharomyces cerevisiae) has been successfully employed for the reduction of various heterocyclic aldehydes to their corresponding alcohols. researchgate.net This method offers high enantioselectivity under mild reaction conditions and avoids the use of heavy metal reagents. A study on the reduction of (5-benzothiazol-2-yl-furan-2-yl)aldehydes using baker's yeast demonstrated superior performance compared to chemical reduction with NaBH₄, yielding the desired alcohols almost quantitatively without the formation of by-products. researchgate.net This suggests that a similar biocatalytic approach could be highly effective for the synthesis of this compound.

Table 1: Comparison of Reduction Methods for Furan-2-carbaldehyde Derivatives

| Reduction Method | Catalyst/Reagent | Substrate Example | Product | Yield | Reference(s) |

|---|---|---|---|---|---|

| Chemical Reduction | Sodium Borohydride (NaBH₄) | (5-benzothiazol-2-yl-furan-2-yl)aldehyde | (5-benzothiazol-2-yl-furan-2-yl)methanol | Moderate | researchgate.net |

| Biocatalytic Reduction | Saccharomyces cerevisiae (Baker's Yeast) | (5-benzothiazol-2-yl-furan-2-yl)aldehyde | (5-benzothiazol-2-yl-furan-2-yl)methanol | Quantitative | researchgate.net |

Other novel synthetic strategies could involve the direct functionalization of the furan ring. Gold-catalyzed cyclizations of diols have been shown to produce furan products, indicating the potential for building the substituted furan ring system through innovative catalytic cycles. mdpi.com

Sustainable Synthetic Approaches to Chlorinated Furan Methanols

The production of furan platform molecules like furfural and HMF from carbohydrates is a cornerstone of biorefining. researchgate.net These molecules can then be converted into a wide array of functionalized derivatives. Sustainable approaches to these transformations often employ:

Green Solvents: Using water as a solvent, or employing biphasic systems to facilitate product separation and catalyst recycling. frontiersin.org

Heterogeneous Catalysts: Developing solid catalysts, such as zeolites or functionalized metal oxides, that are easily separable and reusable, which minimizes waste. frontiersin.org

Nature-Sourced Catalysts: Exploring the use of abundant and non-toxic natural materials like chitosan (B1678972) or simple metal oxides (e.g., MgO) as catalysts. mdpi.com

For chlorinated furans, a key intermediate is 5-chloromethylfurfural (B124360) (CMF), which can be produced from carbohydrates in biphasic systems. frontiersin.org While CMF is an isomer of the precursor to this compound, the sustainable principles for its production are highly relevant. This includes the use of acid catalysts in aqueous/organic solvent pairs to drive the dehydration and chlorination of sugars in a one-pot process.

Table 2: Examples of Sustainable Catalysis for Furan Derivative Synthesis

| Catalytic Approach | Catalyst | Solvent System | Substrate | Product | Key Feature | Reference(s) |

|---|---|---|---|---|---|---|

| Natural Catalysis | Chitosan, MgO | Water | Glucose, Malononitrile | Functionalized Furans | Use of bio-sourced, non-toxic catalysts | mdpi.com |

| Biphasic Catalysis | H-ZSM-5 Zeolite | NaCl(aq)/MIBK | Glucose | HMF | Enhanced yield and catalyst stability | frontiersin.org |

The future of synthesizing chlorinated furan methanols sustainably will likely involve the integration of biomass conversion with highly selective catalytic steps. This could include the development of catalysts that can directly convert biomass-derived furans into the desired chlorinated alcohol in a single, efficient step, minimizing waste and energy consumption. The use of flow reactors and continuous processing is another avenue that aligns with the goals of green chemistry, offering better control and efficiency over batch processes. rsc.org

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for (4-chlorofuran-2-yl)methanol, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via cyclocondensation of 2-bromo-1-(4-chlorofuran-2-yl)ethane-1-one with urea/thiourea in methanol under reflux (60–70°C), yielding intermediates like 4-(4-chlorofuran-2-yl)oxazol-2-amine . Ultrasonication (35 kHz) is critical for subsequent steps, such as coupling with methyl chloroformate, to enhance reaction efficiency and purity . Catalyst choice (e.g., triethylamine) and solvent polarity significantly impact yields, with dichloromethane favoring >75% purity in amide formation .

Q. Which spectroscopic techniques are optimal for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for confirming the furan ring substitution pattern. In H-NMR, the hydroxymethyl (-CHOH) proton resonates at δ 3.54–4.20 ppm, while the chlorine-substituted furan protons appear as doublets near δ 7.0–7.5 ppm . Infrared (IR) spectroscopy identifies hydroxyl (3255 cm) and C-Cl (650–750 cm) stretches . Mass spectrometry (MS) should confirm the molecular ion peak at m/z 150.04 (monoisotopic mass) .

Q. How does the reactivity of this compound compare to its non-halogenated analogs in nucleophilic substitution reactions?

- Methodological Answer : The chlorine atom at the 4-position enhances electrophilicity, making the furan ring more susceptible to nucleophilic attack compared to non-halogenated furans. For example, in Suzuki-Miyaura couplings, Pd-catalyzed cross-coupling occurs preferentially at the 5-position of the furan due to electron-withdrawing effects of chlorine . Kinetic studies in THF show a 2.3× faster reaction rate than unsubstituted furan derivatives .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of this compound in electrophilic aromatic substitution (EAS)?

- Methodological Answer : The chlorine substituent directs EAS to the 5-position via resonance and inductive effects. Computational modeling (DFT at B3LYP/6-31G*) shows a 12.5 kcal/mol lower activation energy for 5-substitution versus 3-substitution due to stabilized transition states . Experimental validation using bromination (Br/FeBr) confirms >90% 5-bromo product formation .

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Discrepancies in antimicrobial activity (e.g., MIC values against B. subtilis) may arise from impurities or assay conditions. Reproducibility requires HPLC purification (>95% purity) and standardized broth microdilution assays (CLSI guidelines) . Structural analogs with nitro groups (e.g., compound 9c in ) show enhanced activity due to increased membrane permeability, validated via logP calculations (ACD/Labs) .

Q. What strategies optimize the compound’s stability in aqueous media for in vitro pharmacological studies?

- Methodological Answer : The hydroxymethyl group is prone to oxidation. Stabilization methods include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.